Pentagalloylglucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pentagalloylglucose (PGG) is a naturally occurring polyphenol found in various plants, particularly in witch hazel (Hamamelis virginiana) and some fruits like geranium []. Scientific research has explored the potential health benefits of PGG, focusing on its biological activities. Here's a closer look at some key areas of research:

Antiviral Properties

Studies suggest that PGG might possess antiviral properties. Research has shown PGG to be effective against certain viruses, including:

- Herpes simplex virus type 1 (HSV-1): In vitro studies have demonstrated that PGG inhibits HSV-1 replication by interfering with its entry into host cells [].

- Influenza virus: Research indicates that PGG might have activity against influenza A virus strains [].

Further investigations are needed to understand the mechanisms of PGG's antiviral effects and its potential application in developing antiviral treatments.

Antioxidant Activity

PGG exhibits antioxidant properties, meaning it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions []. Studies suggest that PGG's antioxidant activity might be beneficial in:

- Reducing oxidative stress: PGG's ability to neutralize free radicals could potentially help protect cells from oxidative damage associated with aging and chronic diseases [].

- Inflammation: Some research suggests that PGG's antioxidant properties might play a role in reducing inflammation [].

More research is needed to confirm these potential benefits and explore the therapeutic applications of PGG's antioxidant activity.

- While research suggests potential benefits, more studies are needed to fully understand the safety and efficacy of PGG for human health applications.

- It is important to consult with a healthcare professional before using any supplements containing PGG.

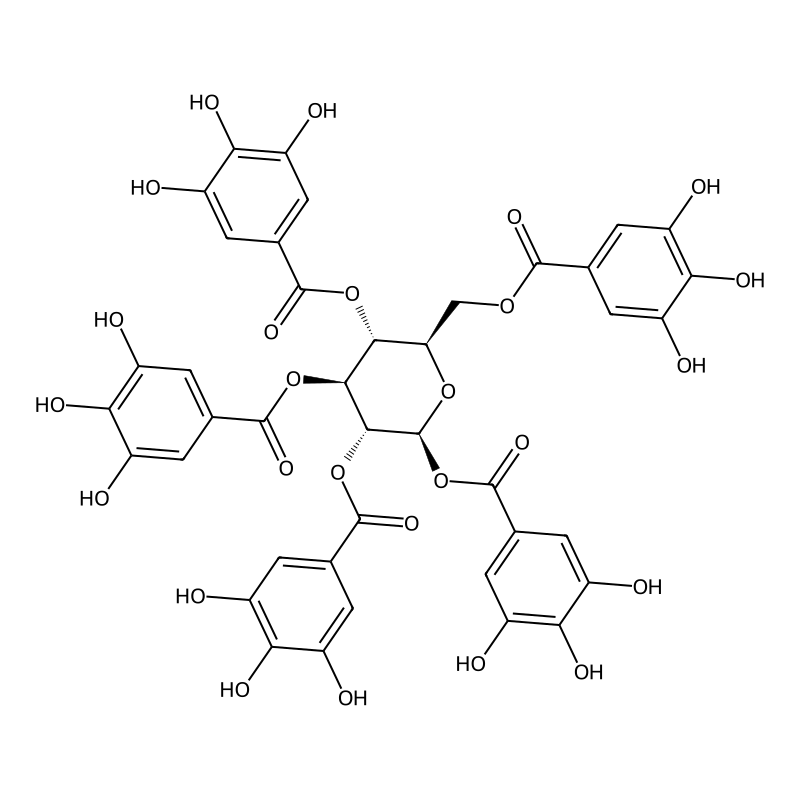

Pentagalloylglucose is a complex polyphenolic compound classified as a gallotannin. Specifically, it is the pentagallic acid ester of glucose, with the molecular formula and a molecular weight of approximately 940.68 g/mol . This compound is notable for its presence in various plants, including Punica granatum (pomegranate), Mangifera indica (mango), and Rhus typhina (Staghorn sumac) . Pentagalloylglucose serves as a precursor to ellagitannins, another class of polyphenols known for their health benefits.

Pentagalloylglucose exhibits a range of biological activities that contribute to its therapeutic potential. These include:

- Antioxidant Activity: The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems .

- Anticancer Properties: Studies indicate that pentagalloylglucose can selectively induce cytotoxicity in cancer cells, such as HeLa and MRC5-SV2 cell lines, through mechanisms that may involve oxidative stress .

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

- Antimicrobial Activity: Pentagalloylglucose has demonstrated efficacy against various pathogens, including viruses and bacteria .

Pentagalloylglucose can be synthesized through enzymatic and chemical methods. One notable biosynthetic pathway involves the enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase, which catalyzes the conversion of 1-O-galloyl-beta-D-glucose and 1,2,3,6-tetrakis-O-galloyl-beta-D-glucose into pentagalloylglucose . Chemical synthesis can also be achieved through the esterification of gallic acid derivatives with glucose under specific conditions.

The diverse biological activities of pentagalloylglucose lend it to various applications:

- Pharmaceuticals: Used in developing drugs targeting cancer and inflammatory diseases due to its selective cytotoxicity and anti-inflammatory properties.

- Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.

- Cosmetics: Utilized in skincare formulations for its protective effects against oxidative stress.

- Food Industry: Acts as a natural preservative due to its antimicrobial properties .

Research has indicated that pentagalloylglucose interacts with various biological molecules:

- It has been shown to inhibit the replication of herpes simplex virus type 1 by blocking nuclear transport mechanisms .

- The compound also affects cell signaling pathways related to inflammation and apoptosis, suggesting potential therapeutic roles in managing chronic diseases .

Pentagalloylglucose shares structural and functional similarities with other polyphenolic compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activities |

|---|---|---|

| Tannic Acid | Gallotannin | Antioxidant, antimicrobial |

| Ellagic Acid | Ellagitannin | Antioxidant, anticancer |

| Gallic Acid | Simple phenolic | Antioxidant, antimicrobial |

| Tellimagrandin II | Gallotannin | Antioxidant, anticancer |

Uniqueness of Pentagalloylglucose

Pentagalloylglucose is unique due to its specific structure that allows for multiple galloyl groups attached to a glucose backbone. This configuration enhances its ability to interact with proteins and other biomolecules more effectively than simpler phenolic compounds like gallic acid. Its selective cytotoxicity towards cancer cells sets it apart from other tannins which may not exhibit such specificity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Marmesin